Benzyl (5-bromopyridin-2-yl)carbamate
Overview
Description
Benzyl (5-bromopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Bromo-2-(Cbz-amino)pyridine, also known as Benzyl (5-bromopyridin-2-yl)carbamate or Benzyl N-(5-bromopyridin-2-yl)carbamate, is a brominated aromatic amine reagent . It is primarily used for labeling of model reducing-end oligosaccharides via reductive amination . Therefore, its primary targets are the reducing-end oligosaccharides.
Mode of Action
The compound interacts with its targets through a process called reductive amination . In this process, the carbonyl group of the reducing sugar reacts with the amino group of the 5-Bromo-2-(Cbz-amino)pyridine to form a Schiff base. This Schiff base is then reduced to form a stable secondary amine linkage .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the labeling of reducing-end oligosaccharides . The downstream effects of this labeling process can vary depending on the specific application, but generally, it allows for the detection and analysis of the labeled oligosaccharides in subsequent biochemical assays.
Result of Action
The primary result of the action of 5-Bromo-2-(Cbz-amino)pyridine is the successful labeling of reducing-end oligosaccharides . This labeling allows for the detection and analysis of these oligosaccharides in subsequent biochemical assays.
Properties
IUPAC Name |
benzyl N-(5-bromopyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHHPDSPSWOXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442241 | |
Record name | 5-Bromo-2-(Cbz-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175393-09-6 | |
Record name | Carbamic acid, (5-bromo-2-pyridinyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175393-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(Cbz-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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